3-Oxo-5-(2-oxo-2,3-dihydro-1H-indol-3-yl)-pentanoic acid methyl ester
Overview
Description
3-Oxo-5-(2-oxo-2,3-dihydro-1H-indol-3-yl)-pentanoic acid methyl ester, commonly known as O-methyl-O-desmethylvenlafaxine (O-MDV), is a derivative of the antidepressant drug venlafaxine. It is a metabolite of venlafaxine and is used in research laboratories to study the effects of venlafaxine on the brain and body. O-MDV is a serotonin-norepinephrine reuptake inhibitor and is believed to have similar effects to venlafaxine.
Scientific Research Applications
Synthesis of Bioactive Molecules
This compound serves as a core scaffold for the synthesis of a wide range of bioactive molecules. The indolin-3-one structure is a key intermediate in the total synthesis of various natural products and pharmaceuticals . Its reactivity allows for the construction of complex molecules with potential biological activities, including therapeutic agents.
Oxidative Cross-Dehydrogenative Coupling
The compound is utilized in oxidative cross-dehydrogenative coupling (CDC) reactions. This process is significant for the formation of C-C bonds in the synthesis of 2,2-disubstituted indolin-3-ones, which are prevalent in many bioactive compounds . The CDC reactions are valued for their high step- and atom-economy.
Antiviral and Antimicrobial Activities
Derivatives of this compound exhibit antiviral and antimicrobial properties. Research has shown that certain indole derivatives, which can be synthesized from this compound, have inhibitory activity against influenza A and other viruses . This makes it a valuable starting point for the development of new antiviral drugs.
Anti-inflammatory and Anticancer Properties
Indole derivatives, including those derived from Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate, have been found to possess anti-inflammatory and anticancer activities . These properties are being explored for the development of new treatments for various inflammatory conditions and cancers.
Enantioselective Bioreduction
The compound is used in enantioselective bioreduction processes to produce chiral molecules. This is important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety . The ability to control the stereochemistry of a molecule is crucial for the development of effective drugs.
properties
IUPAC Name |
methyl 3-oxo-5-(2-oxo-1,3-dihydroindol-3-yl)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-19-13(17)8-9(16)6-7-11-10-4-2-3-5-12(10)15-14(11)18/h2-5,11H,6-8H2,1H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTFTDYCBDAONA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CCC1C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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